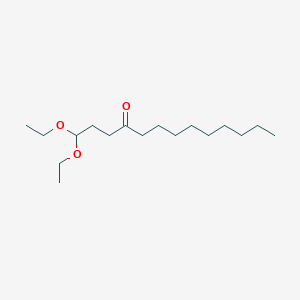
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a complex organic compound that features a benzazepine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 . This reaction forms the methoxymethyl group on the benzazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated benzazepine ring.
Wissenschaftliche Forschungsanwendungen
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methoxymethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 8-Methylmercaptomethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Uniqueness
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
113080-87-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
8-(methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO2/c1-21-12-15-9-14-7-8-19-11-17(16(14)10-18(15)20)13-5-3-2-4-6-13/h2-6,9-10,17,19-20H,7-8,11-12H2,1H3 |
InChI-Schlüssel |
AULOZUANSWNEMP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
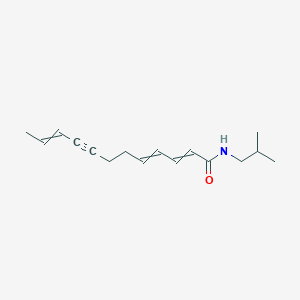
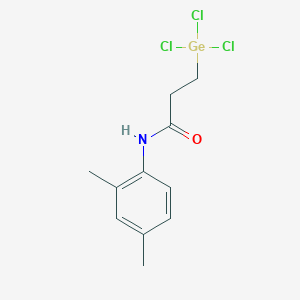
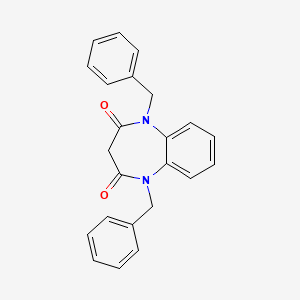

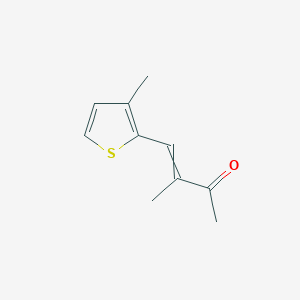

![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

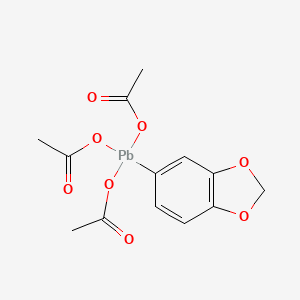


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
